![molecular formula C19H11Cl3N4O3S2 B11713993 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide is a complex organic compound that features a benzothiadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 5-chloro-N-(3,4-dichlorophenyl)benzamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The benzothiadiazole core is known for its electron-withdrawing properties, which can influence the electronic distribution in the molecule. This can lead to interactions with biological targets such as enzymes or receptors, potentially inhibiting their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its use in organic electronics.
4-Amino-2,1,3-benzothiadiazole: A derivative with applications in coordination chemistry.
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Used in the synthesis of coordination compounds
Uniqueness
2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide is unique due to its combination of the benzothiadiazole core with sulfonyl and dichlorophenyl groups. This unique structure imparts specific electronic and steric properties, making it suitable for specialized applications in both medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C19H11Cl3N4O3S2 |
|---|---|
Peso molecular |
513.8 g/mol |
Nombre IUPAC |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C19H11Cl3N4O3S2/c20-10-4-7-15(12(8-10)19(27)23-11-5-6-13(21)14(22)9-11)26-31(28,29)17-3-1-2-16-18(17)25-30-24-16/h1-9,26H,(H,23,27) |
Clave InChI |
JAEDBTTYEUJZJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
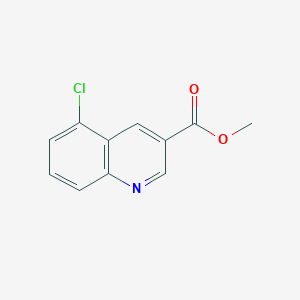
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
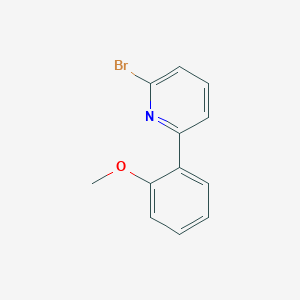
![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
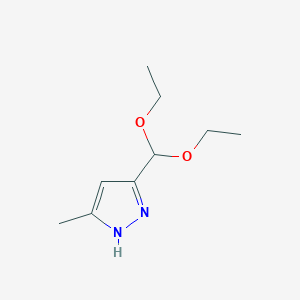
![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
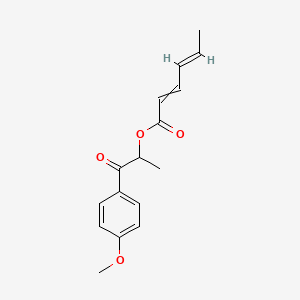
![(4E)-N-[(furan-2-yl)methyl]-4-(hydroxyimino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide](/img/structure/B11713964.png)
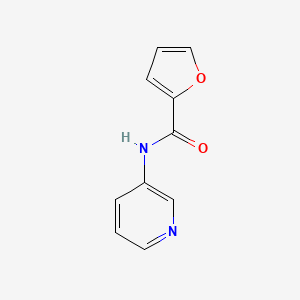
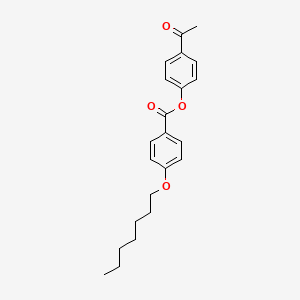
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)
